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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on Nitroterephthalic acid (NTPA), a molecule of interest in materials science and
drug development. The following sections detail the computational methodologies, summarize
key quantitative data, and visualize the workflow of such theoretical studies. This document is
intended to serve as a valuable resource for researchers engaged in the computational
analysis of aromatic nitro compounds and their potential applications.

Introduction to Nitroterephthalic Acid

Nitroterephthalic acid (NTPA), a derivative of terephthalic acid, is a versatile organic
compound utilized in the synthesis of metal-organic frameworks (MOFs) and as a modifier in
polymers like polyethylene terephthalate (PET).[1][2][3] Its chemical structure, featuring both
carboxylic acid and nitro functional groups, imparts unique electronic and reactive properties,
making it a subject of interest for theoretical and experimental investigations. Understanding
the structural, spectroscopic, and electronic characteristics of NTPA at a quantum mechanical
level is crucial for predicting its behavior and designing novel materials and potential
therapeutic agents.

Computational and Experimental Methodologies
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The data presented in this guide are primarily derived from Density Functional Theory (DFT)
calculations, a robust computational method for investigating the electronic structure of many-
body systems.[4][5] Experimental data from various spectroscopic techniques are also included
for comparison and validation of the theoretical results.

Computational Protocol: Density Functional Theory
(DFT)

The quantum chemical calculations summarized herein were predominantly performed using
the Gaussian suite of programs. A standard computational protocol involves the following
steps:

o Geometry Optimization: The molecular structure of Nitroterephthalic acid was optimized to
its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in
conjunction with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance
between accuracy and computational cost for organic molecules.

 Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true
energy minimum, vibrational frequency calculations were performed at the same level of
theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These
calculations also provide theoretical infrared (IR) and Raman spectra.

» Electronic Property Calculations: A range of electronic properties were computed, including:

o Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were
calculated to assess the molecule's reactivity and electronic transition properties.[6][7][8]

o Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify the
electrophilic and nucleophilic sites on the molecule.

o Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to study intramolecular
interactions, charge delocalization, and hyperconjugative effects.

o Thermodynamic Properties: Thermodynamic parameters such as enthalpy, entropy, and
Gibbs free energy were calculated at a standard temperature of 298.15 K and pressure of 1
atm.[9]
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Experimental Protocols

For the validation of theoretical results, experimental data is crucial. The following are
generalized protocols for the key experiments cited:

o Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

o Sample Preparation: For FT-IR, a small amount of the solid sample is typically mixed with
potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample is often
analyzed directly in a glass capillary.

o Data Acquisition: Spectra are recorded over a specific range (e.g., 4000—400 cm~1) using
a spectrometer.[1] Multiple scans are averaged to improve the signal-to-noise ratio.[10]

o UV-Visible Spectroscopy:

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent
(e.g., ethanol or water).

o Data Acquisition: The absorbance spectrum is recorded over the ultraviolet and visible
range (e.g., 200-800 nm).

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., DMSO-des or CDCIz).[11]

o Data Acquisition: *H and *3C NMR spectra are acquired on a high-field NMR spectrometer.
[1][11] Chemical shifts are reported relative to a standard (e.g., TMS).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical
calculations and experimental measurements for Nitroterephthalic acid.

Optimized Geometrical Parameters

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
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Bond Lengths (A) **Bond Angles (°)

Ci1-C2 1.401 C2-C1-C6
C1-Cé6 1.395 C1-C2-C3
C2-C3 1.393 C2-C3-C4
C3-C4 1.398 C3-C4-C5
C4-C5 1.396 C4-C5-C6
C5-C6 1.402 C1-C6-C5
Ci1-C7 1.495 C2-C1-C7
C4-C8 1.496 C3-C4-C8
C2-N9 1.478 C1-C2-N9
N9-010 1.225 C2-N9-010
N9-O11 1.225 010-N9-011

Dihedral Angles (°)

C6-C1-C2-C3 0.0
C1-C2-C3-C4 0.0
C2-C3-C4-C5 0.0
C3-C4-C5-C6 0.0
C4-C5-C6-C1 0.0
C5-C6-C1-C2 0.0
C6-C1-C7-013 179.9
C3-C4-C8-015 179.8
C1-C2-N9-010 -1.5
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Vibrational Frequencies

Comparison of theoretical and experimental vibrational frequencies (cm™1).

) Calculated
] ) Experimental FT-
Assignment Experimental FT-IR (B3LYP/6-

Raman
311++G(d,p))

O-H stretch (COOH) 3100-2500 - 3570, 3568
C-H stretch (aromatic) 3080 3085 3086-3065
C=0 stretch (COOH) 1715 1710 1735, 1720
NO2z asymm. stretch 1540 1538 1545
C=C stretch

) 1610, 1580 1615, 1585 1612, 1588
(aromatic)
NO2z symm. stretch 1350 1352 1355
C-O stretch (COOH) 1290 1295 1300, 1285
O-H bend (COOH) 930 - 935

Electronic Properties

Key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.
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Property Value
HOMO Energy -7.89 eV
LUMO Energy -3.74 eV
HOMO-LUMO Energy Gap (AE) 4.15 eV
lonization Potential 7.89 eV
Electron Affinity 3.74 eV
Electronegativity (X) 5.82 eV
Hardness (n) 2.08 eV
Softness (S) 0.48 eV
Electrophilicity Index (w) 8.13 eV
Dipole Moment 4.52 Debye

Thermodynamic Properties

Calculated thermodynamic properties at 298.15 K and 1 atm.

Property Value

Zero-point vibrational energy 98.75 kcal/mol

Enthalpy (H) 108.23 kcal/mol

Gibbs Free Energy (G) 78.54 kcal/mol

Entropy (S) 99.56 cal/mol-K

Heat Capacity (Cv) 45.87 cal/mol-K
Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of
the quantum chemical calculations described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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